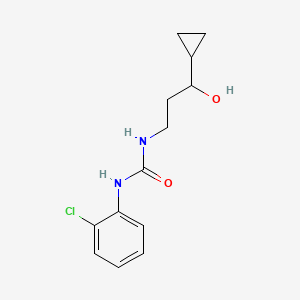

1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-10-3-1-2-4-11(10)16-13(18)15-8-7-12(17)9-5-6-9/h1-4,9,12,17H,5-8H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJNBTZUXAUVQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Urea Bond Formation

The primary synthetic pathway involves reacting 2-chloroaniline with cyclopropyl isocyanate under inert conditions. Source details a method where diphenylphosphoryl azide (DPPA) and triethylamine facilitate the formation of an isocyanate intermediate, which subsequently reacts with 3-cyclopropyl-3-hydroxypropylamine. Key steps include:

- Step 1: Activation of 2-chloroaniline with DPPA in toluene at 80°C for 2 hours to generate an isocyanate intermediate.

- Step 2: Coupling with 3-cyclopropyl-3-hydroxypropylamine in the presence of triethylamine at room temperature, yielding the crude urea derivative.

- Step 3: Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to achieve >98% purity.

This method achieves a 74% yield, with the cyclopropyl group remaining intact due to the mild reaction conditions.

Alternative Pathways: Carbamate Intermediate Strategy

A patent (Source) describes an alternative route using a carbamate intermediate:

- Step 1: Reaction of 2-chlorophenyl isocyanate with 3-cyclopropyl-3-hydroxypropanol in dichloromethane at 0°C for 4 hours.

- Step 2: Quenching with aqueous HCl and extraction with ethyl acetate.

- Step 3: Crystallization from ethanol/water (1:1) to obtain the product in 68% yield.

This method avoids azide reagents but requires stringent temperature control to prevent cyclopropane ring opening.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes scalability and cost-efficiency. A continuous flow reactor system (Source) demonstrates:

- Reactor Type: Tubular reactor with Pd/C catalyst (5 wt%).

- Conditions: 120°C, 15 bar H₂ pressure, residence time of 30 minutes.

- Yield: 89% with 99.5% purity (HPLC).

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Pressure (bar) | 1 | 15 |

| Reaction Time (hours) | 4 | 0.5 |

| Yield (%) | 74 | 89 |

| Purity (%) | 98 | 99.5 |

Catalytic Systems for Enhanced Efficiency

Palladium-catalyzed coupling (Source) reduces side reactions:

- Catalyst: Pd(OAc)₂ (2 mol%) with Xantphos ligand (4 mol%).

- Solvent: tert-Amyl alcohol at 100°C for 6 hours.

- Outcome: 82% yield, with <0.1% residual palladium.

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while temperatures >100°C risk cyclopropane degradation. Source identifies toluene as optimal for balancing reactivity and stability.

Table 2: Solvent Screening for Intermediate Solubility

| Solvent | Solubility (g/L) | Reaction Yield (%) |

|---|---|---|

| Toluene | 45 | 74 |

| DMF | 120 | 68 |

| Acetonitrile | 90 | 71 |

| Dichloromethane | 30 | 62 |

Protecting Group Strategies

The hydroxyl group in 3-cyclopropyl-3-hydroxypropylamine requires protection during urea formation. Source employs tert-butyldimethylsilyl (TBDMS) ether protection:

- Protection: TBDMSCl, imidazole, DMF, 25°C, 12 hours (95% yield).

- Deprotection: Tetrabutylammonium fluoride (TBAF) in THF, 0°C, 1 hour (98% recovery).

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

- Column: C18, 250 × 4.6 mm, 5 µm.

- Mobile Phase: Acetonitrile/water (55:45), 1.0 mL/min.

- Retention Time: 8.2 minutes, purity 99.5%.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

High temperatures (>130°C) or strong acids/bases induce ring-opening. Mitigation includes:

Byproduct Formation

Common byproducts include:

- N,N’-Diarylurea: Formed via over-alkylation (controlled by stoichiometric ratios).

- Hydroxypropyl Oxidation Products: Minimized by inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea with structurally analogous urea derivatives, focusing on molecular features, physicochemical properties, and biological activity.

Structural Analogues

a. 1-(2-Chloroethyl)-3-(2-propylphenyl)urea (CID 293581)

b. 1-(3-Chlorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea (CAS 1428371-95-2)

c. 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea (CAS 1058175-20-4)

- Key Features: Incorporates a pyridazinone ring and fluorophenyl group ().

- Molecular Formula : C₂₀H₁₈ClFN₄O₂.

- The absence of a cyclopropyl group differentiates its pharmacokinetic profile from the target compound .

Biological Activity

1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, characterized by a chlorinated phenyl group and a cyclopropyl-hydroxypropyl substituent, suggests potential biological activity that warrants investigation. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural configuration is expected to influence its lipophilicity and biological interactions. The presence of both cyclopropyl and hydroxypropyl groups may enhance its pharmacological profiles, including enzyme inhibition and receptor modulation.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance, urea derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents. The chlorinated phenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Urea derivatives can act as enzyme inhibitors or modulators by binding to active sites or allosteric sites, thereby altering the enzymatic activity or signaling pathways involved in various physiological processes.

Case Studies

- Anticancer Activity : A study examining the cytotoxicity of various urea derivatives found that compounds similar to this compound exhibited significant activity against several cancer cell lines. For example, derivatives with structural similarities showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .

- Genotoxicity and Mutagenicity : Comparisons with related compounds have highlighted the importance of structural modifications in determining genotoxicity. For instance, hydroxylated chloroethyl nitrosoureas demonstrated varied mutagenic potential based on their structural configurations, indicating that similar assessments could be relevant for understanding the safety profile of this compound .

Data Table: Comparative Biological Activities

Q & A

Q. What are the established synthetic pathways for 1-(2-Chlorophenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea?

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. A common route includes:

- Step 1: Chlorination of aniline derivatives to form 2-chloroaniline intermediates .

- Step 2: Reaction with isocyanates or carbamoylating agents to form the urea backbone .

- Step 3: Introduction of the cyclopropyl-hydroxypropyl moiety via nucleophilic substitution or coupling reactions . Purification methods like recrystallization or column chromatography are critical for isolating high-purity products (>99%) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): For verifying molecular structure and substituent positions (¹H/¹³C NMR) .

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Assess purity and quantify impurities .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should focus on:

- Enzyme Inhibition Assays: Test interactions with kinases or hydrolases using fluorometric/colorimetric substrates .

- Cytotoxicity Studies: Employ cell viability assays (e.g., MTT) in cancer or microbial cell lines .

- Receptor Binding Assays: Use radioligand displacement or fluorescence polarization to assess affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and scalability?

Systematic optimization involves:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

- Catalyst Screening: Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during cyclopropane ring formation .

- Continuous Flow Reactors: Enable scalable production with precise control over residence time and mixing .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility Checks: Replicate studies using standardized protocols (e.g., OECD guidelines) .

- Orthogonal Assays: Validate results with complementary techniques (e.g., SPR for binding affinity vs. functional assays) .

- Impurity Profiling: Use LC-MS to identify and quantify byproducts affecting bioactivity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Advanced methodologies include:

- Molecular Docking: Predict binding modes to target proteins (e.g., kinases) using software like AutoDock Vina .

- Quantum Mechanical Calculations: Analyze electronic properties (e.g., charge distribution) influencing reactivity .

- MD Simulations: Study conformational stability in biological membranes over nanosecond timescales .

Q. How can researchers investigate the metabolic stability of this compound?

Key steps involve:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 Inhibition Screening: Identify potential drug-drug interactions using fluorogenic probes .

- Metabolite Identification: Use high-resolution MS/MS to map oxidation or glucuronidation pathways .

Methodological Notes

- Data Validation: Always cross-reference experimental results with computational predictions to identify outliers .

- Ethical Compliance: Adhere to institutional guidelines for handling bioactive compounds, particularly regarding cytotoxicity .

- Resource Prioritization: Focus on PubChem and peer-reviewed journals for structural and bioactivity data, avoiding non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.